4-(Bromomethyl)-2-fluorobenzeneboronic acid
Overview
Description
4-(Bromomethyl)-2-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates
4-(Bromomethyl)-2-fluorobenzeneboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, can be synthesized using a cross-coupling reaction involving 2-fluoro-4-bromoiodobenzene and phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).
Development of Novel Electrolyte Additives
In the field of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to this compound, has been studied as a bi-functional electrolyte additive. This additive can polymerize to form a protective film and lower the flammability of the electrolyte, thus enhancing the thermal stability of the batteries (Zhang, 2014).
Synthesis of Fluorinated Benzene Derivatives
The synthesis of fluorinated benzene derivatives, such as 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene, has been explored. These compounds are synthesized from precursors like dimethylbenzenamine and p-xylene through processes involving diazotization and bromination, highlighting the versatility of this compound in synthesizing structurally varied compounds (Guo, 2009; Song, 2007).
Advanced Applications in Analytical Chemistry
In analytical chemistry, compounds like 4-bromomethyl-7methoxycoumarin and 4-bromomethyl-7-acetoxycoumarin have been developed for determining carboxylic acids using high-performance liquid chromatography (HPLC). These compounds, which are related to this compound, allow the determination of acids at very low levels, demonstrating the compound's utility in sensitive analytical techniques (Yamaguchi et al., 1985; Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the this compound in this case) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound’s success in the sm coupling reaction is due to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This bond formation is a crucial step in many organic synthesis processes .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It’s also environmentally benign, making it a preferred choice for reactions under specific SM coupling conditions .
Properties
IUPAC Name |
[4-(bromomethyl)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOGRPSKARZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CBr)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247289 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331945-16-4 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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